
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination and Chlorination: The indole core is first brominated and chlorinated at specific positions using bromine and chlorine reagents under controlled conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity to certain targets, while the hydroxypropyl group may influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7-bromo-6-chloro-1H-indole-2-carboxylate: Lacks the hydroxypropyl group.
Methyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate: Lacks the chlorine atom.
Methyl 6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate: Lacks the bromine atom.
Uniqueness
Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is unique due to the combination of bromine, chlorine, and hydroxypropyl groups, which confer distinct chemical properties and potential applications. The presence of these functional groups can influence its reactivity, biological activity, and suitability for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H13BrClNO3 |
|---|---|
Poids moléculaire |
346.60 g/mol |
Nom IUPAC |
methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13BrClNO3/c1-19-13(18)12-7(3-2-6-17)8-4-5-9(15)10(14)11(8)16-12/h4-5,16-17H,2-3,6H2,1H3 |
Clé InChI |
WXZBLLRITFMFAE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(N1)C(=C(C=C2)Cl)Br)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


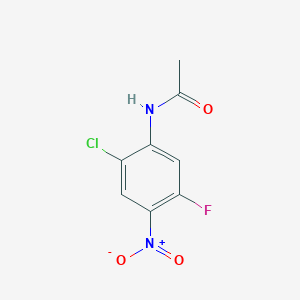
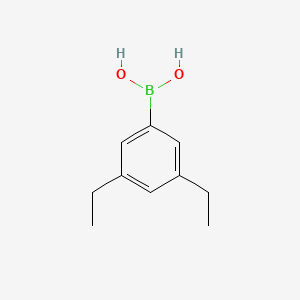
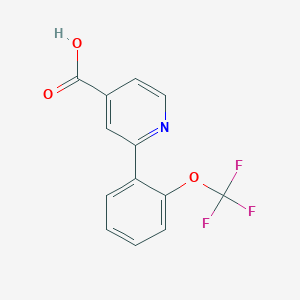
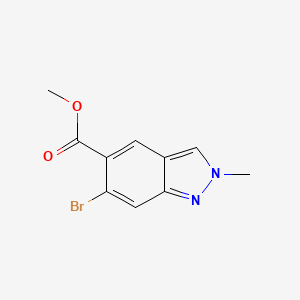
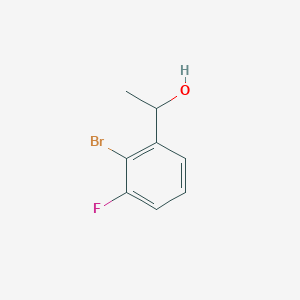
![Methyl[1-(3-methylpyridin-2-yl)ethyl]amine](/img/structure/B13912925.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)
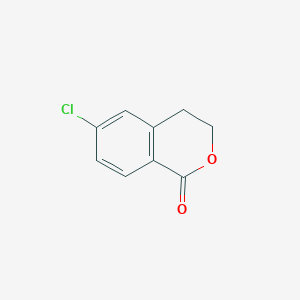
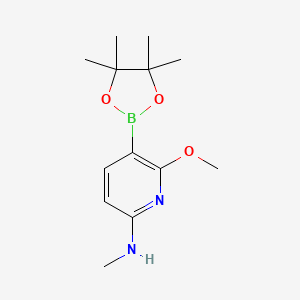
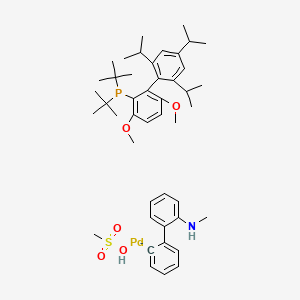
![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)



